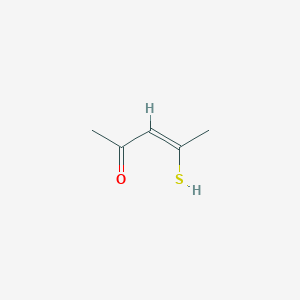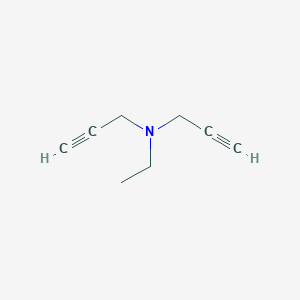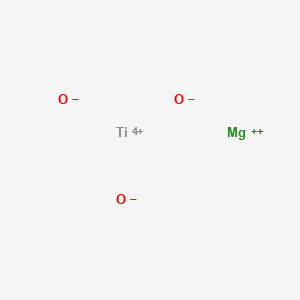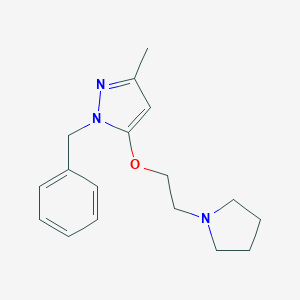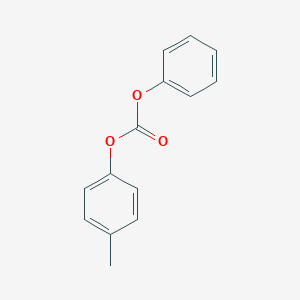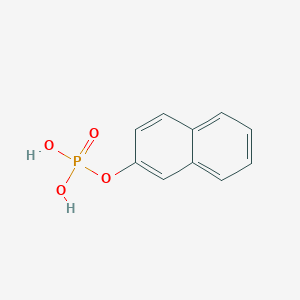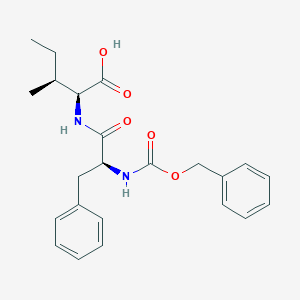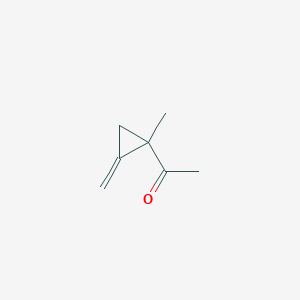
Methyl(1-methyl-2-methylenecyclopropyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1-methyl-2-methylenecyclopropyl) ketone is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl(1-methyl-2-methylenecyclopropyl) ketone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound contains a carbonyl group, which is highly reactive and can undergo various chemical reactions, such as nucleophilic addition and substitution.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl(1-methyl-2-methylenecyclopropyl) ketone. However, it is known to be a highly reactive compound that can interact with various biological molecules. The compound is not known to have any significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl(1-methyl-2-methylenecyclopropyl) ketone has several advantages for use in lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a useful reagent for the synthesis of organic compounds. The compound is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in lab experiments. The compound is highly reactive and can be difficult to handle, requiring special precautions to prevent accidents. Additionally, the compound has limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in scientific research. One potential direction is the development of new synthetic methods for the compound, which could improve yields and purity. Another direction is the use of the compound in the development of new materials, such as polymers and liquid crystals. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other biologically active compounds.
Conclusion:
Methyl(1-methyl-2-methylenecyclopropyl) ketone is a unique chemical compound that has gained significant attention in the scientific community. It is primarily used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. While the mechanism of action and biochemical and physiological effects of the compound are not well understood, it has several advantages for use in lab experiments. There are also several future directions for the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in scientific research, including the development of new synthetic methods and the use of the compound in the development of new materials and pharmaceuticals.
Méthodes De Synthèse
Methyl(1-methyl-2-methylenecyclopropyl) ketone can be synthesized through various methods, including the reaction of 2-methylcyclopropylcarbinol with acid chlorides or acid anhydrides. Another method involves the reaction of 2-methylcyclopropylcarbinol with oxalyl chloride followed by reaction with methyl lithium. The yield of the final product depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Methyl(1-methyl-2-methylenecyclopropyl) ketone has been used extensively in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals and other biologically active compounds. The compound has also been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
15174-81-9 |
|---|---|
Nom du produit |
Methyl(1-methyl-2-methylenecyclopropyl) ketone |
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-(1-methyl-2-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h1,4H2,2-3H3 |
Clé InChI |
SLUWMWNYGXPLPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1=C)C |
SMILES canonique |
CC(=O)C1(CC1=C)C |
Synonymes |
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



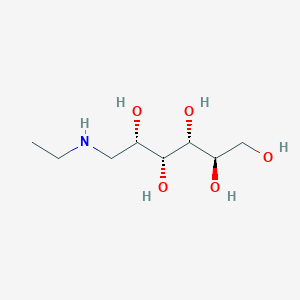
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
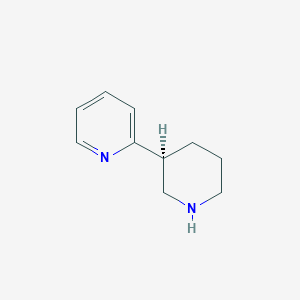
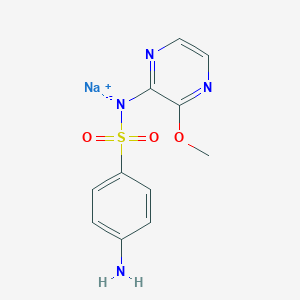
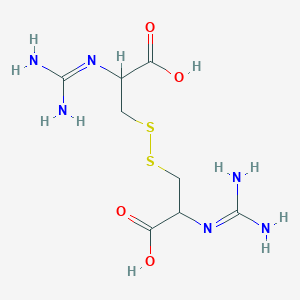
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)

